molecular formula C5H7IN2 B2724926 3-Iodo-1,4-dimethyl-1H-pyrazole CAS No. 1395443-04-5

3-Iodo-1,4-dimethyl-1H-pyrazole

Cat. No.: B2724926
CAS No.: 1395443-04-5
M. Wt: 222.029
InChI Key: DZKLEICJWIZWGU-UHFFFAOYSA-N
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Description

3-Iodo-1,4-dimethyl-1H-pyrazole: is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1,4-dimethyl-1H-pyrazole typically involves the iodination of 1,4-dimethyl-1H-pyrazole. One common method includes the reaction of 1,4-dimethyl-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1,4-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases are typically employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products like 3-azido-1,4-dimethyl-1H-pyrazole or 3-cyano-1,4-dimethyl-1H-pyrazole.

    Oxidation Products: Compounds with higher oxidation states of iodine.

    Coupling Products: Biaryl or heteroaryl compounds with extended conjugation.

Scientific Research Applications

Chemistry: 3-Iodo-1,4-dimethyl-1H-pyrazole is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its derivatives have shown potential in modulating biological pathways.

Medicine: The compound and its derivatives are investigated for their therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory agents.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodo-1,4-dimethyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The iodine substituent plays a crucial role in the compound’s reactivity and binding affinity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can alter cellular pathways and biological processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    3-Iodo-1H-pyrazole: Lacks the methyl groups at positions 1 and 4, resulting in different chemical properties and reactivity.

    1,4-Dimethyl-1H-pyrazole: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

    3,5-Dimethyl-1H-pyrazole: Has a different substitution pattern, affecting its chemical behavior and applications.

Uniqueness: 3-Iodo-1,4-dimethyl-1H-pyrazole is unique due to the presence of both iodine and methyl groups, which confer distinct reactivity and binding properties. This combination makes it a valuable intermediate in synthetic chemistry and a potential candidate for various scientific applications.

Properties

IUPAC Name

3-iodo-1,4-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-4-3-8(2)7-5(4)6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKLEICJWIZWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395443-04-5
Record name 3-iodo-1,4-dimethyl-1H-pyrazole
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